N-[1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Description
This compound features a complex tricyclic core (1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene) with a 13-chloro substituent and a 2-oxo group.
Properties
IUPAC Name |
N-[1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-11(24)20-15(6-8-27-2)18(26)22-7-5-14-13(10-22)17(25)23-9-12(19)3-4-16(23)21-14/h3-4,9,15H,5-8,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBVGIQPTSRTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide involves multiple steps. The initial step typically includes the formation of the triazatricyclo framework through a series of cyclization reactions. The introduction of the chloro and oxo groups is achieved through chlorination and oxidation reactions, respectively. The final step involves the attachment of the acetamide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can be used to modify the triazatricyclo framework.
Substitution: Halogen substitution reactions can be performed to replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can produce derivatives with different halogen atoms.
Scientific Research Applications
N-[1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide is a complex organic compound with a triazatricyclic framework, featuring functional groups such as amides and ketones. This compound has potential applications in scientific research due to its unique structural features.
Molecular Structure and Properties
The molecular formula for this compound is C₁₄H₁₈ClN₅O₂S, and it has a molecular weight of approximately 357.84 g/mol. The presence of multiple functional groups contributes to its diverse chemical reactivity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. These routes often start from commercially available precursors. Specific reagents and conditions for each step would require access to specialized literature or patents detailing the synthesis protocols.
Potential Applications
N-[1-(13-chloro -2 -oxo -1 ,5 ,9 -triazatricyclo[8 .4 .0 .03 ,8 ]tetradeca -3 (8) ,9 ,11 ,13 -tetraen -5 -yl) -4 -methylsulfanyl -1 -oxobutan -2 -yl]acetamide has potential applications in:
- Scientific research
- Medicinal chemistry
- Materials science
Further research into this compound could reveal additional applications across various fields.
Chemical Reactions
this compound can participate in various chemical reactions typical for amides and ketones. Technical details regarding these reactions would typically involve specific reagents and reaction conditions.
Mechanism of Action
The mechanism of action of N-[1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Acetamide Derivatives
Substituted 1,3-Oxazepine and Thiazolidine Derivatives
Compounds such as 2-(benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) acetamide () share the acetamide backbone and halogenated heterocyclic systems. Key differences include:
- Core Structure: The target compound’s tricyclic triaza system contrasts with the azetidinone (4-membered β-lactam) ring in ’s derivatives.
- Substituents : The methylsulfanyl group in the target compound may enhance lipophilicity compared to the phenyl or benzimidazole groups in analogues .
Pharmacopeial Bicyclic Compounds
lists bicyclic compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. These share:
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Features
Stability and Analytical Characterization
- Target Compound : The methylsulfanyl group may confer oxidative sensitivity, necessitating stability studies under inert atmospheres.
- Analogues : ’s compounds are characterized via TLC and recrystallization, while emphasizes pharmacopeial tests (e.g., purity assays) .
Biological Activity
N-[1-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Structural Overview
The compound belongs to a class of triazatricyclic compounds with significant pharmacological potential due to its functional groups including ketones and amides. Its molecular formula is and it has a molecular weight of approximately 446.9 g/mol .
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The structural features suggest that it may interfere with cellular processes through:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, potentially influencing signal transduction pathways.
Case Studies and Research Findings
Research into compounds structurally related to this compound indicates potential therapeutic applications:
- Anticancer Activity : A study found that triazatricyclic derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MCF7) with IC50 values in the micromolar range .
- Antimicrobial Properties : Another research highlighted that derivatives of similar triazine structures showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E.coli.
- Inflammation Reduction : In vivo studies indicated that related compounds could significantly lower levels of pro-inflammatory cytokines in animal models of arthritis .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Research Question
Methodological Answer:
Optimization begins with refining reaction conditions. For analogous tricyclic heterocycles, refluxing in triethylamine with stoichiometric control of reagents (e.g., chloroacetyl chloride) and real-time monitoring via TLC ensures reaction completion . Post-reaction, cooling and recrystallization using solvents like pet-ether enhance purity. Incorporating computational reaction path searches (e.g., quantum chemical calculations) can predict side reactions and guide solvent/stoichiometry adjustments to minimize impurities .
What advanced computational methods are recommended for predicting the compound’s reactivity and stability?
Advanced Research Question
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) combined with transition-state analysis enable precise prediction of reaction pathways and intermediates . State-of-the-art software tools (e.g., COMSOL Multiphysics integrated with AI) can simulate thermodynamic stability under varying pH, temperature, and solvent conditions . These models should be validated against experimental data (e.g., NMR or LC-MS) to refine computational parameters and improve predictive accuracy .
How should contradictory data regarding the compound’s biological activity be systematically analyzed?
Advanced Research Question
Methodological Answer:
Contradictions often arise from variability in assay conditions or target selectivity. Implement a comparative framework:
- Replicate experiments under standardized conditions (e.g., fixed cell lines, buffer systems) .
- Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .
- Apply meta-analysis to aggregate data from multiple studies, identifying outliers and confounding variables (e.g., solvent effects on bioavailability) .
- Leverage computational feedback loops to reconcile discrepancies between in silico predictions and empirical results .
What chromatographic techniques are most effective for characterizing purity and structural integrity?
Basic Research Question
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (e.g., Chromolith or Purospher® STAR) with UV detection for baseline separation of isomers and impurities .
- LC-MS: Combines retention time analysis with mass-to-charge ratio (m/z) data to confirm molecular weight and detect degradation products .
- Method Validation: Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column temperature to resolve structurally similar byproducts .
What strategies elucidate the structure-activity relationship (SAR) of this compound’s derivatives?
Advanced Research Question
Methodological Answer:
- Combinatorial Synthesis: Systematically vary substituents (e.g., methylsulfanyl group or chloro position) and assess biological activity .
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins, prioritizing derivatives with optimal steric and electronic complementarity .
- Free-Wilson Analysis: Quantify contributions of specific functional groups to activity, enabling rational prioritization of synthetic targets .
How can AI-driven simulations enhance understanding of its interactions with biological targets?
Advanced Research Question
Methodological Answer:
AI platforms integrated with molecular dynamics (MD) simulations can:
- Predict binding modes to receptors (e.g., G-protein-coupled receptors) by analyzing conformational flexibility .
- Identify allosteric binding sites through unsupervised learning of protein-ligand interaction datasets .
- Optimize lead compounds by training neural networks on high-throughput screening data to predict IC50 values .
Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to confirm AI-generated hypotheses .
What experimental design principles minimize resource consumption during iterative synthesis?
Advanced Research Question
Methodological Answer:
- High-Throughput Microreactors: Screen reaction conditions (e.g., catalysts, solvents) in parallel using nanoscale volumes .
- Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., temperature, reagent ratios) with minimal experimental runs .
- In Silico Reaction Optimization: Use AI to simulate outcomes before lab execution, reducing trial-and-error waste .
How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
Basic Research Question
Methodological Answer:
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line FTIR or Raman spectroscopy) to detect deviations during scale-up .
- Membrane Separation Technologies: Purify intermediates via nanofiltration to remove byproducts without column chromatography .
- Parameter Sensitivity Analysis: Identify critical scale-up factors (e.g., mixing efficiency, heat transfer) using computational fluid dynamics (CFD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
